molecular formula C6H8F3N3 B1520201 4-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine CAS No. 1174876-14-2

4-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine

Cat. No.: B1520201
CAS No.: 1174876-14-2
M. Wt: 179.14 g/mol
InChI Key: DDPCVGVAIMJVPR-UHFFFAOYSA-N
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Description

“4-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine” is a pyrazole derivative. Pyrazoles are a class of compounds containing a five-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms. They are known for their wide range of biological activities .

Scientific Research Applications

  • Synthesis and Characterization : Pyrazole derivatives, including 4-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine, have been synthesized and characterized for their potential applications in various fields. Studies have focused on their crystal structures and biological activity, demonstrating their utility in antitumor, antifungal, and antibacterial pharmacology (Titi et al., 2020).

  • Chemical Synthesis and Purification : The compound has applications in the synthesis and purification of chemical compounds. For example, polymer-supported reagents have been used for quenching excess reactants in the synthesis of pyrazoles, showcasing the compound's role in chemical synthesis and purification (R. J. C. and J. C. Hodges, 1997).

  • Catalysis : It has been used in catalytically active solvents for the synthesis of various derivatives under specific conditions, such as microwave-assisted synthesis, highlighting its role in catalytic processes (Yanqing Peng & G. Song, 2007).

  • Biological Properties : This compound has been noted for its significant biological properties. Derivatives of pyrazole, including those with trifluoromethyl groups, have been studied for their potential in treating various diseases due to their anti-inflammatory, analgesic, and anesthetic properties (Gisele R. Paim et al., 2013).

  • Medicinal Chemistry : It serves as a building block in medicinal chemistry, particularly in the synthesis of fluorinated pyrazoles, which are of interest for further functionalization and application in medicinal chemistry (Riccardo Surmont et al., 2011).

  • Antimicrobial and Cytotoxic Activity : Some derivatives have been synthesized and evaluated for their antimicrobial and cytotoxic activities, making them potential candidates for pharmaceutical development (L. Deady et al., 2003).

  • Detonation Properties : The compound has also been studied for its potential as a high-energy density material, exploring its geometric and electronic structures, and detonation properties (P. Ravi et al., 2010).

  • Antimicrobial Agents : There's research on its derivatives as antimicrobial agents, showcasing their potential in combating microbial infections (Manjunatha Bhat et al., 2016).

  • Apoptosis Inducing Agents : Some novel molecular hybrids containing pyrazole and related structures have been synthesized and evaluated for their ability to induce apoptosis, further demonstrating the compound's potential in medical research (J. Sindhu et al., 2016).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. Pyrazole derivatives are known to have a wide range of biological activities, but the specific mechanism of action would depend on the exact structure of the compound and the biological system it interacts with .

Future Directions

The future directions for the study of “4-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine” would likely involve further exploration of its synthesis, properties, and potential applications. Given the wide range of biological activities of pyrazole derivatives, it could be of interest in fields like medicinal chemistry .

Properties

IUPAC Name

4-methyl-1-(2,2,2-trifluoroethyl)pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F3N3/c1-4-2-12(11-5(4)10)3-6(7,8)9/h2H,3H2,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDPCVGVAIMJVPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1N)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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